N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound featuring a pyrazole and pyrazine moiety linked to a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrazine rings, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyrazole or pyrazine derivatives .
Scientific Research Applications
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The pyrazole and pyrazine moieties can bind to enzymes or receptors, modulating their activity. The cyclopropanesulfonamide group may enhance the compound’s stability and binding affinity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrazine derivatives, such as:
- 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is unique due to its combination of a pyrazole and pyrazine ring with a cyclopropanesulfonamide group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)15-6-8-17-7-3-11(16-17)12-9-13-4-5-14-12/h3-5,7,9-10,15H,1-2,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWPTIUNSCYNFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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